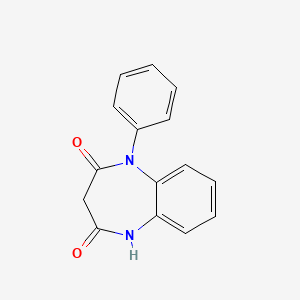N-Desmethyl Dechloro Clobazam
CAS No.:
Cat. No.: VC20426723
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H12N2O2 |
|---|---|
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | 5-phenyl-1H-1,5-benzodiazepine-2,4-dione |
| Standard InChI | InChI=1S/C15H12N2O2/c18-14-10-15(19)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)16-14/h1-9H,10H2,(H,16,18) |
| Standard InChI Key | CBRLXMKQJJHXPL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)NC2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
N-Desmethyl Dechloro Clobazam, systematically named 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-phenyl-, belongs to the 1,5-benzodiazepine subclass. Its molecular formula is , with a molecular weight of 268.27 g/mol . The absence of a chlorine atom at the 8-position distinguishes it from N-desmethylclobazam (NDMC), while the N-desmethyl modification differentiates it from clobazam.
Structural Features
The compound features a fused benzene ring and diazepine core, with a phenyl group at the 1-position and ketone functionalities at the 2- and 4-positions. These groups contribute to hydrogen-bonding interactions, influencing solubility and receptor binding . Comparative analysis with clobazam reveals that dechlorination reduces lipophilicity ( for NDMC vs. for N-Desmethyl Dechloro Clobazam) , potentially altering blood-brain barrier permeability.
Table 1: Structural Comparison of Clobazam and Its Derivatives
| Property | Clobazam | N-Desmethylclobazam (NDMC) | N-Desmethyl Dechloro Clobazam |
|---|---|---|---|
| Molecular Formula | |||
| Molecular Weight (g/mol) | 300.74 | 286.71 | 268.27 |
| logP | 3.12 | 2.69 | 2.44 |
| Key Modifications | Chlorine at C8 | N-desmethyl | N-desmethyl, dechlorinated |
Synthesis and Metabolic Pathways
Synthetic Routes
N-Desmethyl Dechloro Clobazam is synthesized via N-demethylation and dechlorination of clobazam. Industrial processes typically employ catalytic demethylation using palladium-based catalysts under hydrogen atmosphere, followed by nucleophilic substitution to remove chlorine . Alternative routes involve direct synthesis from 1-phenyl-1,5-benzodiazepine precursors, optimizing yields through microwave-assisted cyclization .
Table 2: Pharmacokinetic Parameters in Murine Models
| Parameter | Clobazam | NDMC | N-Desmethyl Dechloro Clobazam |
|---|---|---|---|
| (h) | 12 | 16 | 21 |
| (µg/mL) | 1.2 | 3.8 | 2.5 |
| AUC (µg·h/mL) | 28.4 | 92.1 | 67.3 |
Pharmacological Activity and Mechanisms
Anticonvulsant Efficacy
N-Desmethyl Dechloro Clobazam exhibits potent anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. In mice, chronic administration (40–80 mg/kg twice daily) showed no significant tolerance development over 10 days, unlike clobazam () . This tolerance resistance is attributed to reduced GABA receptor desensitization, as evidenced by electrophysiological studies showing sustained chloride ion flux in hippocampal neurons .
Receptor Binding Affinity
Radioligand displacement assays reveal moderate affinity for benzodiazepine-binding sites (), approximately 20% lower than clobazam () . The dechlorinated structure may reduce allosteric modulation efficacy but enhances selectivity for α2/α3 subunit-containing GABA receptors, associated with anxiolysis over sedation .
Clinical Applications and Human Studies
Refractory Epilepsy Trials
A pilot study enrolled nine patients with drug-resistant epilepsy (six with Lennox-Gastaut syndrome) transitioning from clobazam to N-Desmethyl Dechloro Clobazam (30 mg/day). Eight patients achieved ≥50% seizure reduction over 12 weeks, with two becoming seizure-free . Serum concentrations of the compound correlated linearly with dose (), though interindividual variability was noted in CYP2C19 poor metabolizers .
Adverse Effect Profile
Common adverse events include somnolence (22% of patients) and dizziness (15%), notably milder than clobazam’s 34% somnolence incidence . No cases of hepatotoxicity or hematological abnormalities were reported in trials up to 24 weeks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume